
2,5-二氧代吡咯烷-1-基 7-(二乙氨基)-2-氧代-2H-色烯-3-羧酸酯
描述
2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate (DPC) is an organic compound with a molecular formula of C13H16N2O4. It is a heterocyclic compound containing a pyrrolidine ring, a chromene ring, and a carboxylate group. DPC is an important intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antifungals, and antibiotics.
科学研究应用
Amide Chemistry Conjugation
This compound is used as a reagent to conjugate 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) to other molecules such as amino acids via amide chemistry .
Labeling for Capillary Zone Electrophoresis
It is utilized to label amino acids prior to their resolution by capillary zone electrophoresis, which is a technique used to separate ionic species by their charge and frictional forces and hydrodynamic radius .
Screening of Nerve Agent Degradation Products
7-DCCA, derived from this compound, is used as a reference in the screening of nerve agent degradation products by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOFMS) .
Derivatization of Amines and Proteins
The compound serves as a reagent for the derivatization of amines and proteins, which is a process of chemically modifying a compound by attaching a new chemical group to its molecule .
Labelling Synthetic Peptides
It has been used for labeling synthetic peptides for high-throughput detection, which is crucial in various biochemical assays including enzyme-linked immunosorbent assay (ELISA) and other peptide-based diagnostic tests .
作用机制
Target of Action
The primary target of the compound, also known as 2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, is the glutamate transporter EAAT2 . This transporter plays a crucial role in the regulation of extracellular glutamate concentrations in the central nervous system .
Mode of Action
The compound acts as a positive allosteric modulator (PAM) of EAAT2 . It enhances the uptake of glutamate, thereby reducing the extracellular concentrations of this neurotransmitter . The compound’s interaction with EAAT2 is stereoselective, indicating that it binds to a specific spatial configuration of the transporter .
Biochemical Pathways
The compound’s action on EAAT2 affects the glutamatergic pathway . By enhancing glutamate uptake, it reduces the activation of glutamate receptors, which can have various downstream effects depending on the specific receptors and neural circuits involved .
Pharmacokinetics
The compound has been found to have favorable pharmacokinetic properties. It is orally bioavailable and shows a good permeability in the parallel artificial membrane permeability assay .
Result of Action
The compound’s enhancement of glutamate uptake can help to prevent the overactivation of glutamate receptors, which is associated with various neurological disorders . In particular, the compound has shown potent antiseizure activity in vivo, suggesting that it could be beneficial in the treatment of epilepsy .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its absorption and metabolism can be affected by the individual’s physiological state and the presence of other substances . .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 7-(diethylamino)-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-3-19(4-2)12-6-5-11-9-13(17(23)25-14(11)10-12)18(24)26-20-15(21)7-8-16(20)22/h5-6,9-10H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNPVRICKDZFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375219 | |
| Record name | 1-{[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carbonyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | |
CAS RN |
139346-57-9 | |
| Record name | 1-{[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carbonyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 139346-57-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the solvent environment affect the photophysical properties of 7-DCCAE?
A: The photophysical behavior of 7-DCCAE is heavily influenced by solvent polarity. In nonpolar solvents, 7-DCCAE primarily exists in its nonpolar form and exhibits a low nonradiative decay rate constant (knr), indicating emission from the S1-LE state to the S0 ground state []. Conversely, in polar solvents, 7-DCCAE undergoes intramolecular charge transfer (ICT) followed by the formation of a twisted intramolecular charge transfer (TICT) state, impacting its fluorescence quantum yield and lifetime []. This solvent-dependent behavior has been analyzed using various solvatochromic models, including Lippert, Dimroth, Kamlet-Taft, and Catalán models, to understand the solvatochromic shifts observed [].
Q2: How does 7-DCCAE behave within reverse micelle systems, and how does this environment impact its photophysical properties?
A: When encapsulated within reverse micelles formed by sodium dioctylsulfosuccinate (AOT), 7-DCCAE exhibits excitation wavelength-dependent photophysics []. For instance, a red edge excitation shift (REES) is observed, with the magnitude of the shift decreasing as the size of the water pool within the reverse micelle increases []. Additionally, the rotational relaxation time of 7-DCCAE within the reverse micelle decreases as the water to surfactant mole ratio (w0) increases []. This suggests that the confined environment and varying water content within the reverse micelle significantly influence the excited state dynamics of 7-DCCAE.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



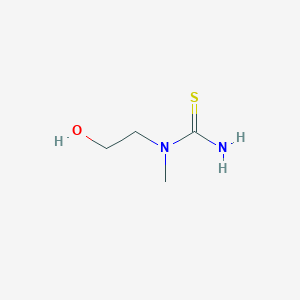
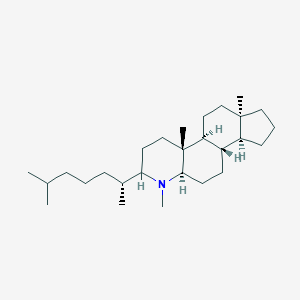

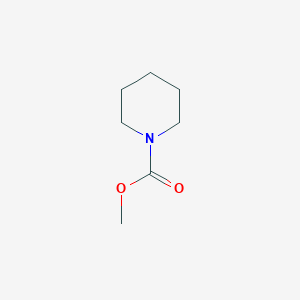

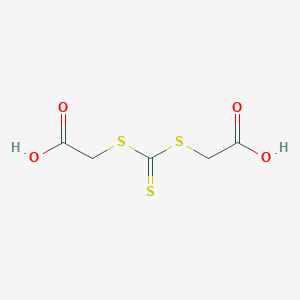
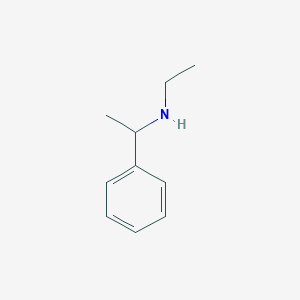
![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester](/img/structure/B160551.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B160555.png)

![(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B160558.png)
![1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one](/img/structure/B160559.png)
